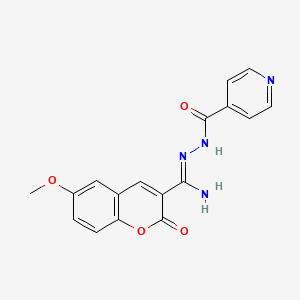

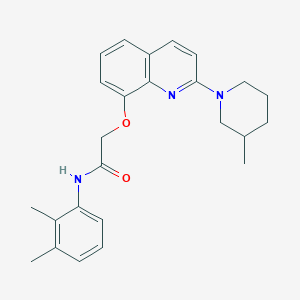

![molecular formula C12H21F3N2O2 B2861395 Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate CAS No. 1285359-02-5](/img/structure/B2861395.png)

Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate is a chemical compound with the molecular formula C12H21F3N2O2 . It is also known by its IUPAC name, tert-butyl 3- (1-amino-2,2,2-trifluoroethyl)-1-piperidinecarboxylate .

Physical And Chemical Properties Analysis

Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate has a molecular weight of 282.31 . It is a solid or liquid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate is a compound with potential applications in the field of organic synthesis and medicinal chemistry. For instance, tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates have been prepared from Boc-Asp-O(t)Bu and other beta-amino acids, demonstrating the utility of similar structures in synthesizing enantiopure derivatives like 4-hydroxypipecolate and 4-hydroxylysine derivatives, highlighting the compound's role in synthetic organic chemistry (Marin et al., 2004). Additionally, the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related cyclic amino acid ester, have been characterized, indicating the importance of such compounds in structural chemistry and the potential for similar applications of tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate (Moriguchi et al., 2014).

Intermediate for Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, showcases the potential of tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate in drug synthesis. The high yield and rapid synthesis method established for this compound underline its significance in the development of anticancer therapeutics and suggest similar utility for tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate (Zhang et al., 2018).

Biologically Active Compounds

The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound serving as an important intermediate in biologically active compounds like crizotinib, highlights the relevance of tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate in medicinal chemistry. This example demonstrates the compound's potential role in the synthesis of intermediates for pharmaceuticals (Kong et al., 2016).

Peptide Synthesis

Tert-butylamine, similar to tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate, has been used as an alternative to piperidine for Fmoc deprotection in peptide synthesis. This application in liquid and solid-phase peptide synthesis indicates the potential utility of tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate in peptide and protein engineering, reflecting its versatility in synthetic chemistry (Flegel et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 3-(2,2,2-trifluoroethylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-5-9(7-17)16-8-12(13,14)15/h9,16H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPGFEHBGHHVNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4',5':4,5]furo[3,2-d][1,3]dioxine](/img/structure/B2861313.png)

![(5-fluorobenzo[b]thiophen-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2861320.png)

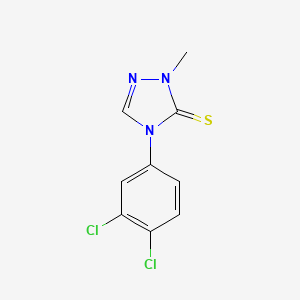

![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2861322.png)

![N-(2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2861325.png)

![10-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one](/img/structure/B2861326.png)

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2861328.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-({[3,3'-bithiophene]-5-yl}methyl)urea](/img/structure/B2861333.png)

![3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2861334.png)